molecular formula C6H14NO9P B12362024 GmhA-IN-1

GmhA-IN-1

Cat. No.: B12362024
M. Wt: 275.15 g/mol
InChI Key: LBJFEFHCTYMJFD-JKUQZMGJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of GmhA-IN-1 involves the preparation of phosphoryl- and phosphonyl-substituted derivatives featuring a hydroxamate moiety. These derivatives are prepared from suitably protected ribose or hexose derivatives . The synthetic route typically includes the following steps:

  • Protection of ribose or hexose derivatives.
  • Introduction of phosphoryl or phosphonyl groups.
  • Formation of the hydroxamate moiety.
  • Deprotection to yield the final compound.

Chemical Reactions Analysis

GmhA-IN-1 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively studied.

    Reduction: Reduction reactions can modify the hydroxamate moiety, potentially altering its inhibitory activity.

    Substitution: Substitution reactions involving the phosphoryl or phosphonyl groups can lead to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

GmhA-IN-1 is unique due to its high potency and specificity for the GmhA enzyme. Similar compounds include other GmhA inhibitors that also target the zinc ion in the enzyme’s active site . These inhibitors share a common mechanism of action but may differ in their chemical structures and inhibitory potencies. Some similar compounds include:

  • Phosphoryl-substituted derivatives
  • Phosphonyl-substituted derivatives
  • Hydroxamate-based inhibitors

This compound stands out due to its nanomolar inhibitory concentration and its ability to potentiate the activity of antibiotics against Gram-negative bacteria .

Properties

Molecular Formula

C6H14NO9P

Molecular Weight

275.15 g/mol

IUPAC Name

[(2R,3S,4S)-5-[formyl(hydroxy)amino]-2,3,4-trihydroxypentyl] dihydrogen phosphate

InChI

InChI=1S/C6H14NO9P/c8-3-7(12)1-4(9)6(11)5(10)2-16-17(13,14)15/h3-6,9-12H,1-2H2,(H2,13,14,15)/t4-,5+,6-/m0/s1

InChI Key

LBJFEFHCTYMJFD-JKUQZMGJSA-N

Isomeric SMILES

C([C@@H]([C@@H]([C@@H](COP(=O)(O)O)O)O)O)N(C=O)O

Canonical SMILES

C(C(C(C(COP(=O)(O)O)O)O)O)N(C=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.